Epsilon NAD

Descripción general

Descripción

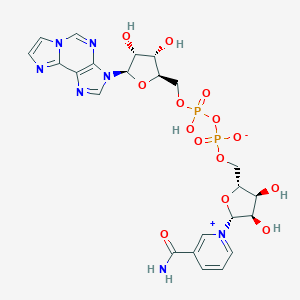

Epsilon NAD, also known as Nicotinamide adenine dinucleotide (NAD), is a coenzyme central to metabolism. It is found in all living cells and is called a dinucleotide because it consists of two nucleotides joined through their phosphate groups .

Synthesis Analysis

NAD and its metabolites function as critical regulators to maintain physiological processes, enabling the cells to adapt to environmental changes .Molecular Structure Analysis

NAD consists of two nucleotides joined by pyrophosphate. The nucleotides each contain a ribose ring, one with adenine attached to the first carbon atom (the 1’ position) and the other with nicotinamide at this position .Chemical Reactions Analysis

The enzyme cofactors NAD and NADH differ in their interaction with light, making it possible to quantitate enzymatic reactions based on light absorbance or by fluorescent emission .Physical And Chemical Properties Analysis

Reliable chemical property data are key to defensible and unbiased assessments of chemical emissions, fate, hazard, exposure, and risks .Aplicaciones Científicas De Investigación

Fluorescent Analogue of NAD

Epsilon NAD is a fluorescent analogue of NAD . This means it can be used in experiments where the fluorescence properties of the molecule can be leveraged to track its movement or interaction with other molecules. This can be particularly useful in studying biochemical reactions involving NAD.

Study of G-Proteins

Epsilon NAD has been used as a substrate for the bacterial toxin-catalyzed epsilon-ADP ribosylation of signal-transducing G-proteins . This can help in understanding the role and function of G-proteins in various biological processes.

Pertussis Toxin Research

In conjunction with pertussis toxin, Epsilon NAD has been used to study the toxin’s effects . This can provide valuable insights into the mechanism of action of the toxin, potentially leading to the development of treatments or vaccines.

Transducin Research

Epsilon NAD has been used in research involving transducin , a protein involved in transmitting signals in the eye. This can help in understanding visual processes and potentially lead to treatments for vision-related disorders.

Epsilon-Near-Zero Metamaterials

While not directly related to Epsilon NAD, the term “Epsilon-Near-Zero” is also used in the field of materials science to describe materials with a near-zero dielectric permittivity . These materials exhibit unusual optical properties and have applications in microwave engineering, optics, and quantum physics .

Nonlinear Optics

Epsilon-Near-Zero materials, which share the “Epsilon” term with Epsilon NAD, display an extremely large nonlinear optical response . This has important implications for the field of photonics .

Mecanismo De Acción

Target of Action

Epsilon NAD primarily targets ADP-ribosylation reactions and the structure/kinetics of NAD+ binding enzymes . It serves as a substrate for bacterial toxin-catalyzed epsilon-ADP ribosylation of signal-transducing G-proteins .

Mode of Action

Epsilon NAD interacts with its targets by serving as a substrate for the bacterial toxin-catalyzed epsilon-ADP ribosylation of signal-transducing G-proteins . This interaction results in changes at the molecular level, affecting the function of these G-proteins.

Biochemical Pathways

Epsilon NAD is involved in the ADP-ribosylation reactions and affects the structure and kinetics of NAD+ binding enzymes . These enzymes play a crucial role in various biochemical pathways, including energy metabolism and cell signaling .

Result of Action

The result of Epsilon NAD’s action is the modulation of the activity of signal-transducing G-proteins . By serving as a substrate for the bacterial toxin-catalyzed epsilon-ADP ribosylation of these proteins, Epsilon NAD can influence their function and, consequently, the cellular processes they regulate.

Safety and Hazards

Direcciones Futuras

Future research directions include the search for ENZ materials with low optical losses and the elucidation of the mechanisms underlying nonlinear enhancements . There is also interest in exploiting engineered materials and surfaces for the manipulation and tailoring of light-induced forces in optomechanics .

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N7O14P2/c24-19(35)11-2-1-4-28(6-11)22-17(33)15(31)12(42-22)7-40-45(36,37)44-46(38,39)41-8-13-16(32)18(34)23(43-13)30-10-26-14-20-25-3-5-29(20)9-27-21(14)30/h1-6,9-10,12-13,15-18,22-23,31-34H,7-8H2,(H3-,24,35,36,37,38,39)/t12-,13-,15-,16-,17-,18-,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDBQDNBEQHDHK-BSLNIGMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N7O14P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nicotinamide 1,N6-ethenoadenine dinucleotide | |

CAS RN |

38806-38-1 | |

| Record name | Nicotinamide 1,N(6)-ethenoadenine dinucleotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038806381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinamide 1,N6-ethenoadeninedinucleotide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B120421.png)

![6-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B120439.png)

![[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B120445.png)

![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)